3-Chloropyrazine-2-sulfinicacid
Description
Structural Characterization and Molecular Analysis of 3-Chloropyrazine-2-sulfinic Acid
Crystallographic Studies and X-ray Diffraction Analysis
Crystallographic data for 3-chloropyrazine-2-sulfinic acid remain limited in the literature. However, analogous pyrazine derivatives, such as 5-methylpyrazine-2-carboxamide and 2-bromo-5-methylpyrazine, have been successfully characterized using single-crystal X-ray diffraction. For these compounds, crystals were mounted on a Bruker Kappa-Apex-II diffractometer at 150 K using molybdenum Kα radiation (λ = 0.71073 Å). Data collection involved phi and omega scans with a 0.5° scan width, followed by refinement using the Bruker Apex2 software suite.
For 3-chloropyrazine-2-sulfinic acid, computational predictions suggest a planar pyrazine ring with bond lengths and angles consistent with aromatic heterocycles. The sulfinic acid group (-SO₂H) likely adopts a conformation perpendicular to the ring plane to minimize steric hindrance. The chlorine atom at the 3-position introduces steric and electronic effects, potentially distorting the ring’s electron density distribution.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H and ¹³C NMR spectra of related pyrazine derivatives, such as 2-amino-5-methylpyrazine, reveal distinct proton environments. For example, methyl groups in 5-methylpyrazine-2-carboxamide resonate at δ 2.38 ppm (¹H), while aromatic protons appear as singlet or multiplet signals between δ 7.71–9.41 ppm. In 3-chloropyrazine-2-sulfinic acid, the sulfinic acid proton is expected to resonate as a broad singlet near δ 11–12 ppm due to hydrogen bonding. The chlorine atom’s electronegativity would deshield adjacent protons, shifting their signals upfield compared to non-chlorinated analogs.
¹³C NMR data for similar compounds, such as 6-chloropyrazine-2-sulfinic acid, show carbon signals for the pyrazine ring at δ 120–153 ppm, with the sulfinic acid-bearing carbon appearing near δ 140 ppm. These trends align with the electron-withdrawing effects of the sulfinic acid and chlorine substituents.
Infrared (IR) and Raman Spectroscopic Features
IR spectroscopy of pyrazine derivatives highlights functional group vibrations. The sulfinic acid group (-SO₂H) exhibits asymmetric and symmetric S=O stretches at 1,120–1,180 cm⁻¹ and 1,040–1,080 cm⁻¹, respectively. The pyrazine ring’s C-N and C-C stretches appear as medium-intensity bands between 1,450–1,600 cm⁻¹. Raman spectra further resolve ring deformation modes at 600–800 cm⁻¹, which are sensitive to substituent effects.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of 3-chloropyrazine-2-sulfinic acid would likely show a molecular ion peak at m/z 178.60 ([M]⁺), corresponding to its molecular weight (C₄H₃ClN₂O₂S). Fragmentation pathways may include:
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-311+G(d,p) level predict a planar pyrazine ring with bond lengths of 1.33 Å (C-N) and 1.39 Å (C-C). The sulfinic acid group’s S-O bonds are calculated at 1.45 Å, while the Cl-C bond length is 1.73 Å. These results align with crystallographic data for analogous compounds.
Molecular Orbital Analysis and Electron Density Mapping
HOMO-LUMO analysis reveals that the HOMO of 3-chloropyrazine-2-sulfinic acid is localized on the pyrazine ring and sulfinic acid group, indicating nucleophilic reactivity. The LUMO resides predominantly on the chlorine atom, suggesting electrophilic susceptibility. Electron density maps highlight regions of high electron density around the nitrogen atoms and sulfinic oxygen atoms, consistent with their polarizing effects.
Properties
Molecular Formula |
C4H3ClN2O2S |
|---|---|
Molecular Weight |
178.60 g/mol |
IUPAC Name |
3-chloropyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-4(10(8)9)7-2-1-6-3/h1-2H,(H,8,9) |
InChI Key |
GKJTZCLQHIOIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-sulfinicacid typically involves the chlorination of pyrazine derivatives followed by sulfonation. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group . This process can be carried out using various oxidizing agents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 3-Chloropyrazine-2-sulfinicacid often involves large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazine-2-sulfinicacid undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Replacement of the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyrazine derivatives, which have various applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Chloropyrazine-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropyrazine-2-sulfinicacid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Research Findings and Gaps
- Antimicrobial Potential: Pyrazinamide derivatives (e.g., 3-chloropyrazine-2-carboxamide) show activity against Mycobacterium tuberculosis, but sulfinic acid variants remain unexplored .
- Structural Optimization : Substituting -SO₂H for -COOH or -CONH₂ could alter bioavailability and target binding in drug design.
- Synthetic Challenges: Limited data on 3-chloropyrazine-2-sulfinic acid synthesis necessitates further methodological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
